molecular formula C13H9F4N B7940464 2-Fluoro-4'-(trifluoromethyl)-4-biphenylamine

2-Fluoro-4'-(trifluoromethyl)-4-biphenylamine

Cat. No. B7940464
M. Wt: 255.21 g/mol
InChI Key: GSZDNLZWLBDIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4'-(trifluoromethyl)-4-biphenylamine is a useful research compound. Its molecular formula is C13H9F4N and its molecular weight is 255.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Photoredox Systems for Catalytic Fluoromethylation : Trifluoromethyl and difluoromethyl groups, structural motifs in pharmaceuticals and agrochemicals, are synthesized using photoredox catalysis. This process involves visible-light-induced single-electron-transfer processes and is used in fluoromethylation reactions of compounds with carbon-carbon multiple bonds (Koike & Akita, 2016).

  • Reactivity of Phenylacetonitrile : A study on 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile reveals uncommon reactivity with the loss of three fluorine atoms, leading to the formation of a trimeric compound. This finding suggests potential applications in synthesizing unique organic compounds (Stazi et al., 2010).

  • Ortho-Fluorination Catalysis : Pd(OTf)2 x 2 H2O catalyzes ortho-fluorination of benzylamines, demonstrating the potential of this catalyst in medicinal chemistry and synthesis, particularly for introducing fluorine atoms into complex organic structures (Wang, Mei, & Yu, 2009).

  • Synthesis of Fluorinated Polyimides : The synthesis of soluble fluoro-polyimides from 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene and various dianhydrides shows potential for creating high-quality and purity polyimide films with excellent thermal stability and low moisture absorption. This could be significant for applications in materials science (Xie et al., 2001).

  • Synthesis of Luminophores : A method for synthesizing dimethyl 2-fluoro-and 2,2′-difluorobiphenyl-4,4′-dicarboxylates has been developed, leading to fluorinated biphenyls that exhibit strong luminescence. This has potential applications in the field of optoelectronic materials (Olkhovik et al., 2008).

  • Arylene Ether Polymers Synthesis : The synthesis of novel poly(arylene ether)s based on fluorinated biphenyls demonstrates potential for creating materials with high thermal stability and solubility in organic solvents, relevant for advanced polymer science applications (Salunke, Ghosh, & Banerjee, 2007).

properties

IUPAC Name

3-fluoro-4-[4-(trifluoromethyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N/c14-12-7-10(18)5-6-11(12)8-1-3-9(4-2-8)13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZDNLZWLBDIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)N)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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